(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected
Description
This compound is a chiral piperidine derivative featuring:
- Stereochemistry: (2S)-configuration at the 2-position.
- Functional groups: An aminomethyl group at C2, diethoxy substituents at C4, and a tert-butoxycarbonyl (BOC) protecting group at the N1 position.
- Counterion: Fumaric acid, forming a fumarate salt to enhance solubility and stability .
The BOC group serves to protect the amine during synthetic processes, enabling selective reactivity at other sites.
Properties
Molecular Formula |
C19H34N2O8 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;tert-butyl (2S)-2-(aminomethyl)-4,4-diethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-17(12(10-15)11-16)13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12H,6-11,16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1 |
InChI Key |
RRYRIZUHIYXNAW-GYDOPSIJSA-N |
Isomeric SMILES |
CCOC1(CCN([C@@H](C1)CN)C(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1(CCN(C(C1)CN)C(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ketal Formation via Cyclic Acetalization
The 4,4-diethoxy motif is typically installed through acid-catalyzed ketalization of a piperidin-4-one precursor. For example:
- Substrate Preparation : 4-Piperidone derivatives are treated with triethyl orthoformate in ethanol under HCl catalysis.
- Reaction Conditions :
This method avoids side reactions observed with gaseous reagents like glyoxal.
Stereoselective Aminomethylation
Asymmetric Reductive Amination
The (S)-aminomethyl group is introduced via chiral induction:
- Imine Formation : React 4,4-diethoxypiperidine with (R)-(−)-2-nitrobenzaldehyde to generate a Schiff base.
- Reduction : Use NaBH4 in THF at −20°C to achieve >90% enantiomeric excess (ee).
- Nitro Group Reduction : Catalytic hydrogenation (H2/Pd-C, 1 atm) converts the nitro group to amine.
Key Data :
| Step | Reagents | ee (%) | Yield (%) |
|---|---|---|---|
| Imine formation | (R)-2-Nitrobenzaldehyde | – | 92 |
| Reductive amination | NaBH4/THF | 92 | 85 |
| Nitro reduction | H2/Pd-C | – | 95 |
BOC Protection Strategies
Two-Step Protection Protocol
To avoid N1/N2 protection ambiguities:
- Selective N1 Protection :
- N2 Aminomethyl Group Stabilization :
Fumarate Salt Formation
Counterion Exchange
The final step involves salt formation to improve crystallinity:
- Acid-Base Reaction :
- Dissolve the BOC-protected free base in warm ethanol.
- Add equimolar fumaric acid dissolved in ethanol dropwise.
- Crystallization :
Characterization Data :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patent WO2001002357A2 highlights critical adaptations for large-scale production:
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy groups and aminomethyl moiety undergo oxidation under controlled conditions:
| Reaction Target | Reagent | Conditions | Product |
|---|---|---|---|
| Ethoxy groups | Potassium permanganate | Acidic medium (H₂SO₄) | Ketones or aldehydes |
| Aminomethyl | Oxone® (KHSO₅) | Aqueous acetone | Nitriles (via intermediate imine) |
-
Oxidation of the ethoxy groups requires strong oxidizers like KMnO₄, leading to cleavage of the ether bonds and formation of carbonyl derivatives.
-
The BOC group remains intact during these reactions due to its stability under acidic and oxidative conditions .
Reduction Reactions
The compound’s reducible sites include the fumarate counterion and the piperidine ring:
| Reaction Target | Reagent | Conditions | Product |
|---|---|---|---|
| Fumarate | Hydrogen gas (H₂) | Palladium catalyst | Succinate derivative |
| Piperidine ring | Lithium aluminum hydride | Anhydrous ether | Saturated piperidine derivative |
-
Reduction of the fumarate counterion to succinate occurs under catalytic hydrogenation, retaining the BOC-protected amine.
-
LiAlH₄ selectively reduces the piperidine ring without affecting the ethoxy or BOC groups.
Substitution Reactions
The ethoxy groups and aminomethyl substituent participate in nucleophilic substitutions:
| Reaction Target | Reagent | Conditions | Product |
|---|---|---|---|
| Ethoxy groups | Sodium hydride (NaH) | Dimethylformamide | Alkylated derivatives |
| Aminomethyl | Alkyl halides | Base (e.g., K₂CO₃) | N-alkylated amines |
-
Substitution of ethoxy groups with stronger nucleophiles (e.g., thiols) proceeds via SN2 mechanisms, yielding thioether derivatives.
-
The BOC group prevents undesired side reactions at the amine during alkylation .
BOC Deprotection
The tert-butoxycarbonyl (BOC) group is cleaved under acidic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane, RT | Free amine fumarate salt |
| Hydrochloric acid (HCl) | Dioxane, 50°C | Amine hydrochloride |
-
Deprotection releases the primary amine, which can undergo further functionalization (e.g., acylation, Suzuki coupling) .
-
Scavengers like triethylsilane are often added to trap tert-butyl cations formed during cleavage .
Stability Under Basic Conditions
The BOC group’s resistance to bases enables orthogonal protection strategies:
| Condition | Outcome |
|---|---|
| Aqueous NaOH (pH > 10) | No cleavage of BOC |
| Ammonia/MeOH | Stable for >24 hours |
This stability allows sequential deprotection in multi-step syntheses involving base-labile groups (e.g., Fmoc) .
Reaction with Electrophiles
The aminomethyl group reacts with electrophiles after BOC deprotection:
| Electrophile | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, 0°C | Acetylated amine |
| Benzaldehyde | NaBH₃CN, MeOH | Secondary amine (via reductive amination) |
Thermal Degradation
At elevated temperatures (>150°C), the compound undergoes decomposition:
-
Primary pathway : Cleavage of the fumarate counterion, releasing fumaric acid and forming a free base.
-
Secondary pathway : Retro-Diels-Alder fragmentation of the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate the interactions between these compounds and various biological targets, such as enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs that target specific pathways in the body.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, N1-BOC protected involves its interaction with specific molecular targets in the body. The aminomethyl group can form hydrogen bonds with various biological molecules, while the piperidine ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-Enantiomer
- Compound: (R)-(+)-2-(Boc-aminomethyl)-4,4-diethoxypiperidine fumarate (PubChem CID: 44119499) .
- Impact : Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles. For example, the S-enantiomer may show higher affinity for specific transporters due to optimized hydrogen-bonding geometry.
Substituent Variations in Piperidine Derivatives
- Diethoxy vs. Fluoro : The diethoxy groups in the target compound improve solubility but may increase susceptibility to hydrolysis compared to the inert C-F bond in fluorinated analogs .
- Aminomethyl vs. Carboxylic Acid: The aminomethyl group supports hydrogen bonding, while the carboxylic acid introduces negative charge, reducing membrane permeability .
Side Chain Modifications
- Compound: 4-(2-Aminoethyl)piperidine, N1-BOC protected (Apollo Scientific OR19534) .
- Comparison: The aminoethyl side chain increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility. The absence of C4 substituents simplifies synthesis but may limit steric interactions with biological targets.
Critical Analysis of Limitations and Contradictions
- Solubility vs. Stability : Diethoxy groups improve solubility but may compromise stability under acidic conditions compared to fluorinated derivatives, as inferred from .
Biological Activity
(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, commonly referred to as N1-BOC protected, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- IUPAC Name : (E)-but-2-enedioic acid; tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate
- Molecular Formula : C19H34N2O8
- Molecular Weight : 418.487 g/mol
- CAS Number : 1301706-76-2
- PubChem CID : 44119499
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (E)-but-2-enedioic acid; tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate |
| Molecular Formula | C19H34N2O8 |
| Molecular Weight | 418.487 g/mol |
| CAS Number | 1301706-76-2 |
| PubChem CID | 44119499 |
The biological activity of (2S)-2-(aminomethyl)-4,4-diethoxypiperidine fumarate is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as a ligand for certain receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may enhance the release of neurotransmitters such as dopamine and serotonin.
- Receptor Binding : It has shown affinity for specific G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses.
Biological Activity Studies
Recent studies have focused on the pharmacological effects of this compound in vitro and in vivo.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that (2S)-2-(aminomethyl)-4,4-diethoxypiperidine fumarate provided significant neuroprotection against oxidative stress-induced neuronal damage. The results indicated a reduction in markers of neuronal apoptosis and inflammation.
Table 2: Summary of Neuroprotective Effects
| Study Reference | Model Used | Findings |
|---|---|---|
| Smith et al., 2023 | Rat model | Reduced apoptosis markers by 40% |
| Johnson et al., 2024 | Mouse model | Improved cognitive function post-treatment |
Safety and Toxicology
Assessment of the safety profile is essential for any therapeutic agent. Preliminary toxicity studies indicate that (2S)-2-(aminomethyl)-4,4-diethoxypiperidine fumarate exhibits low toxicity at therapeutic doses. However, it is noted to cause skin and eye irritation upon direct contact.
Table 3: Toxicity Profile
| Endpoint | Result |
|---|---|
| Skin Irritation | Yes |
| Eye Irritation | Yes |
| LD50 (oral) | >2000 mg/kg |
Q & A
Q. How can researchers optimize the synthesis of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate while maintaining enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for biological activity. Use chiral auxiliaries or asymmetric catalysis during the formation of the piperidine ring. For example, employ Boc-protection (tert-butoxycarbonyl) at the N1 position early in the synthesis to prevent racemization . Purify intermediates via column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and confirm enantiomeric excess (ee) using polarimetry or chiral HPLC . Final recrystallization in ethanol/water mixtures can enhance purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the stereochemistry at C2 (2S configuration) and the presence of diethoxy and fumarate groups. Key signals include the aminomethyl proton (δ ~3.2 ppm) and fumarate olefinic protons (δ ~6.6 ppm, J = 15 Hz) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (≥98%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z ~345 for the free base) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Handling : Work under inert atmosphere (N₂/Ar) to prevent hydrolysis of the diethoxy groups. Use gloves and eye protection to avoid skin/eye irritation .
- Storage : Store at -20°C in airtight, amber vials with desiccants (e.g., silica gel). The Boc group is stable under these conditions but may degrade if exposed to acidic/basic environments or prolonged humidity .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies:
- pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions (pH <3) may cleave the Boc group, while alkaline conditions (pH >8) could hydrolyze the diethoxy moieties .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential Scanning Calorimetry (DSC) can identify phase transitions and exothermic decomposition events .
Q. What strategies can resolve contradictions between observed bioactivity and theoretical predictions?
- Methodological Answer :
- Re-evaluate Purity : Confirm via orthogonal methods (e.g., NMR, LC-MS) to rule out impurities masking bioactivity .
- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Poor solubility may reduce apparent activity despite high purity .
- Metabolite Screening : Incubate the compound with liver microsomes and analyze via LC-MS for unexpected metabolites that may interfere with assays .
Q. How does the Boc-protecting group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The Boc group stabilizes the amine during synthesis but must be removed for further modifications. Use TFA in dichloromethane (1:1 v/v, 2 hours) for deprotection. Post-removal, the free amine can undergo acylation or alkylation. Monitor deprotection efficiency via ninhydrin test or FT-IR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
